molecular formula C8H14N2OS B13183471 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B13183471
M. Wt: 186.28 g/mol
InChI Key: LEUYQYJLOUBIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with 3-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler compound with similar structural features but lacking the thiazole ring.

    2-Methyl-1,3-thiazole-5-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiamine (Vitamin B1): Contains a thiazole ring and is involved in various biological processes.

Uniqueness

3-Amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is unique due to the combination of the thiazole ring and the amino alcohol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

3-amino-2-methyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C8H14N2OS/c1-5(3-9)8(11)7-4-10-6(2)12-7/h4-5,8,11H,3,9H2,1-2H3

InChI Key

LEUYQYJLOUBIIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(C(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.